1-(furan-2-carbonyl)-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine
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Overview
Description
1-(furan-2-carbonyl)-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-carbonyl)-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiadiazole ring through the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization. The piperidine ring can be introduced via nucleophilic substitution reactions. The final step often involves coupling the furan ring with the thiadiazole-piperidine intermediate under specific reaction conditions, such as the use of palladium catalysts in a Suzuki-Miyaura coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-carbonyl)-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a protein tyrosine kinase inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(furan-2-carbonyl)-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine involves its interaction with specific molecular targets. For instance, as a protein tyrosine kinase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby inhibiting signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl(phenyl)methanone: Shares the furan ring but lacks the thiadiazole and piperidine rings.
Thiadiazole derivatives: Compounds with similar thiadiazole rings but different substituents.
Piperidine derivatives: Compounds with the piperidine ring but different functional groups.
Uniqueness
1-(furan-2-carbonyl)-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine is unique due to its combination of three distinct rings, which confer specific chemical properties and biological activities not found in simpler analogs.
Properties
IUPAC Name |
furan-2-yl-[4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-24-15-6-3-2-5-14(15)18-21-20-17(26-18)13-8-10-22(11-9-13)19(23)16-7-4-12-25-16/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTYBQWMSUJKKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(S2)C3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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